O-Fenil Clorocarboniltioato

Descripción general

Descripción

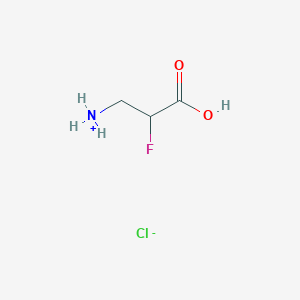

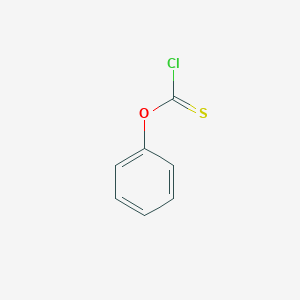

O-Phenyl chlorothioformate, also known as O-Phenyl chlorothioformate, is a useful research compound. Its molecular formula is C7H5ClOS and its molecular weight is 172.63 g/mol. The purity is usually 95%.

The exact mass of the compound O-Phenyl chlorothioformate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99103. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality O-Phenyl chlorothioformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Phenyl chlorothioformate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Opticamente Activos

O-Fenil Clorocarboniltioato se utiliza en la síntesis estereodirigida de compuestos ópticamente activos como la (-)-mintlactona. Este proceso es crucial para crear sustancias que tienen una quiralidad específica, lo cual es importante en la industria farmacéutica donde la orientación de las moléculas puede determinar la eficacia de un fármaco .

Síntesis de α-Tioésteres de Péptidos

El compuesto es fundamental en la síntesis de α-tioésteres de péptidos con una variedad de aminoácidos C-terminales. Los α-tioésteres de péptidos son intermediarios esenciales en la ligación química nativa, un método ampliamente utilizado para sintetizar proteínas químicamente .

Derivados de Scyllo-Inositol

Los investigadores utilizan this compound en la síntesis de derivados de scyllo-inositol. Estos derivados se estudian por sus posibles efectos terapéuticos en la enfermedad de Alzheimer, ya que pueden afectar la agregación del péptido beta-amiloide .

Tionocarbonilación de Nucleósidos

Este compuesto se utiliza en la tionocarbonilación de nucleósidos de timina sin protección. Estas modificaciones de nucleósidos son significativas en el campo de la química medicinal, ya que pueden conducir al desarrollo de nuevos análogos de nucleósidos con posibles propiedades antivirales y anticancerígenas .

Preparación de Ésteres de Fenoxitiocarbonilo

This compound está involucrado en la preparación de ésteres de fenoxitiocarbonilo de ribonucleósidos protegidos. Estos ésteres pueden reducirse aún más a desoxirribonucleósidos, que son los bloques de construcción del ADN y son de gran interés en la investigación genética y la terapia .

Intermediario Químico en la Síntesis Orgánica

Como reactivo versátil, this compound sirve como intermedio químico en varios procesos de síntesis orgánica. Su reactividad con diferentes grupos funcionales lo convierte en una herramienta valiosa para la construcción de arquitecturas moleculares complejas .

Mecanismo De Acción

Target of Action

O-Phenyl Carbonochloridothioate, also known as O-Phenyl chlorothioformate or Phenyl chlorothionocarbonate, is primarily used in the preparation of bicyclic thymidine analogs . These analogs act as selective inhibitors for thymidine monophosphate kinase of Mycobacterium tuberculosis (TMPKmt) .

Mode of Action

The compound interacts with its targets through a process known as thiocarbonylation . This process involves the addition of a thiocarbonyl group to unprotected thymine nucleosides . The result is the formation of phenoxythiocarbonyl esters of protected ribonucleosides .

Biochemical Pathways

The biochemical pathways affected by O-Phenyl Carbonochloridothioate involve the synthesis of bicyclic thymidine analogs . These analogs inhibit the action of thymidine monophosphate kinase, an enzyme crucial for the survival and proliferation of Mycobacterium tuberculosis .

Pharmacokinetics

The compound’s solubility in chloroform and ethyl acetate suggests that it may be well-absorbed and distributed in the body

Result of Action

The primary result of O-Phenyl Carbonochloridothioate’s action is the inhibition of thymidine monophosphate kinase in Mycobacterium tuberculosis . This inhibition disrupts the bacterium’s ability to synthesize DNA, thereby inhibiting its growth and proliferation .

Action Environment

The action of O-Phenyl Carbonochloridothioate can be influenced by environmental factors such as temperature and moisture. The compound has a melting point of 51°C and a boiling point of 81-83°C at 6 mmHg . It is sensitive to moisture and should be stored in an inert atmosphere at 2-8°C . These properties suggest that the compound’s action, efficacy, and stability could be affected by changes in temperature and humidity.

Análisis Bioquímico

Biochemical Properties

O-Phenyl Carbonochloridothioate plays a crucial role in biochemical reactions. It is used for the thionocarbonylation of unprotected thymine nucleosides . This process forms phenoxythiocarbonyl esters of protected ribonucleosides, which can be reduced by tributyltin hydride to deoxyribonucleosides

Cellular Effects

It is known that the compound can influence cell function through its role in the thionocarbonylation of unprotected thymine nucleosides This process could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of O-Phenyl Carbonochloridothioate involves its role in the thionocarbonylation of unprotected thymine nucleosides . This process forms phenoxythiocarbonyl esters of protected ribonucleosides, which can be reduced by tributyltin hydride to deoxyribonucleosides

Propiedades

IUPAC Name |

O-phenyl chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClOS/c8-7(10)9-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSYAAIZOGNATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143349 | |

| Record name | Phenyl thioxochloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-56-7 | |

| Record name | Phenyl chlorothionoformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl thioxochloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Phenyl chlorothioformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl thioxochloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl thioxochloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B129259.png)

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)